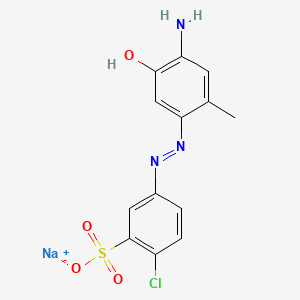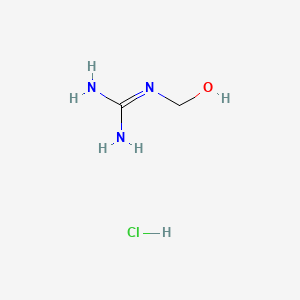
(S)-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate is a chiral compound that plays a significant role in various chemical and biological processes. This compound is known for its unique stereochemistry, which makes it valuable in asymmetric synthesis and chiral resolution.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate typically involves the reaction of (S)-1-(Hydroxymethyl)propylamine with (R-(R*,R*))-tartaric acid. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions often include maintaining a specific pH and temperature to ensure the formation of the desired chiral product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors provide better control over reaction parameters, leading to higher yields and purity of the product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
(S)-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, primary amines, and various substituted derivatives.
科学的研究の応用
(S)-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral resolving agent and in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
作用機序
The mechanism of action of (S)-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding is crucial in asymmetric synthesis and chiral resolution processes.
類似化合物との比較
Similar Compounds
- ®-1-(Hydroxymethyl)propylammonium hydrogen (S-(S*,S*))-tartrate
- (S)-1-(Hydroxymethyl)propylammonium hydrogen (S-(S*,S*))-tartrate
- ®-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate
Uniqueness
(S)-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable tool in chiral synthesis and resolution, setting it apart from other similar compounds .
特性
CAS番号 |
26293-35-6 |
|---|---|
分子式 |
C8H17NO7 |
分子量 |
239.22 g/mol |
IUPAC名 |
[(2R)-1-hydroxybutan-2-yl]azanium;(2S,3S)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H11NO.C4H6O6/c1-2-4(5)3-6;5-1(3(7)8)2(6)4(9)10/h4,6H,2-3,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t4-;1-,2-/m10/s1 |
InChIキー |
ZMEGDKGDGOQGDK-JZGORXRRSA-N |
異性体SMILES |
CC[C@H](CO)[NH3+].[C@H]([C@@H](C(=O)[O-])O)(C(=O)O)O |
正規SMILES |
CCC(CO)[NH3+].C(C(C(=O)[O-])O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde](/img/structure/B12686936.png)



![5-[(3-Methoxypropyl)amino]-8-[(2-methyl-4-nitrophenyl)azo]-1-naphthol](/img/structure/B12686955.png)


![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol](/img/structure/B12686968.png)






